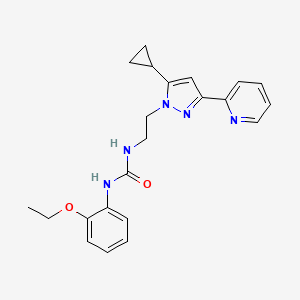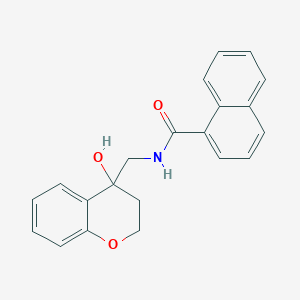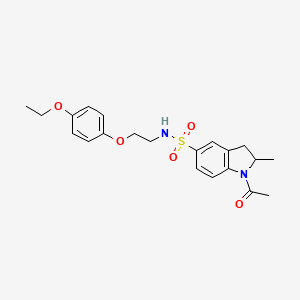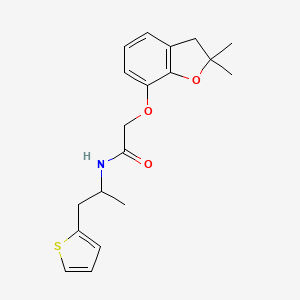
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzofuran moiety, a thiophene ring, and an acetamide group, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Acetamide Group: The acetamide group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzofuran and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), under various conditions depending on the specific reaction.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amine derivatives from the reduction of the acetamide group.
Substitution: Substituted benzofuran or thiophene derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the benzofuran and thiophene rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.
作用机制
The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide would depend on its specific biological target. Generally, compounds with benzofuran and thiophene rings can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The acetamide group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its target.
相似化合物的比较
Similar Compounds
2-((2,3-Dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide: Lacks the dimethyl groups, which may affect its chemical and biological properties.
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(propan-2-yl)acetamide: Lacks the thiophene ring, which may reduce its potential interactions with biological targets.
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(furan-2-yl)propan-2-yl)acetamide: Contains a furan ring instead of a thiophene ring, which may alter its reactivity and biological activity.
Uniqueness
The uniqueness of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide lies in its combination of structural features: the benzofuran core, the dimethyl groups, the thiophene ring, and the acetamide group. This combination may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(1-thiophen-2-ylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-13(10-15-7-5-9-24-15)20-17(21)12-22-16-8-4-6-14-11-19(2,3)23-18(14)16/h4-9,13H,10-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPVMZYYTSWNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2826473.png)
![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B2826476.png)
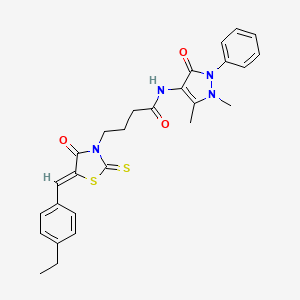
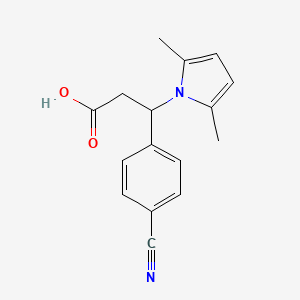
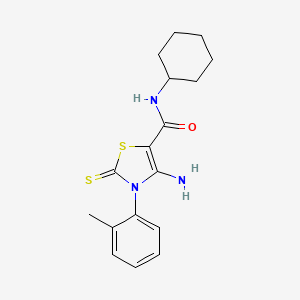
![5,6-dichloro-N-{2,6-dioxaspiro[4.5]decan-9-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2826482.png)
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2826487.png)
methanone](/img/structure/B2826488.png)
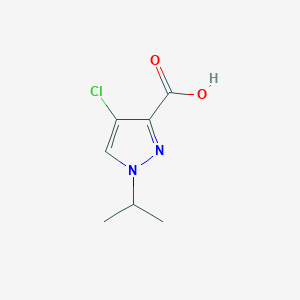
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2826491.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2826492.png)
